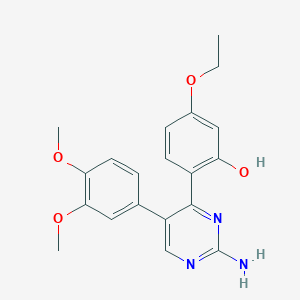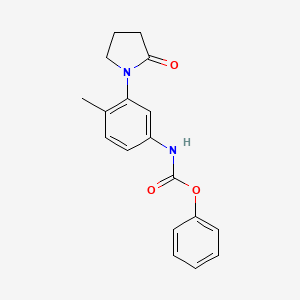
Phenyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate, also known as 4-oxo-PCM, is a designer drug and a derivative of pyrovalerone. It is a biologically important alkylaminophenol compound . The molecule has a molecular formula of C18H18N2O3 and a molecular weight of 310.353.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]-acetamide, a related compound, was achieved by alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidin-2-one ring substituted with phenyl and carbamate groups. The optimization of the most stable molecular structure of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been reported, studies on similar compounds provide some insights. For example, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Scientific Research Applications
Organic Synthesis Applications
One study focused on the use of pyrrolidine-carbamate as an efficient organocatalyst for the asymmetric Michael addition of ketones to nitroolefins. The catalyst facilitated reactions to produce Michael adducts with good to high yields and excellent stereoselectivity, demonstrating the utility of carbamate derivatives in facilitating stereoselective synthetic transformations (Kaur et al., 2018).
Material Science Applications
In material science, carbazole functionalized β-diketone and its derivatives have shown promising applications. A study synthesized Eu(III) complexes with these ligands, showcasing enhanced luminescent properties due to efficient energy transfer processes. This research indicates the potential of carbamate-containing compounds in developing materials with specific optical properties (Tang et al., 2009).
Pharmacological Applications
Although the requirements exclude drug use, dosage, and side effects, it's worth noting that compounds structurally related to phenyl carbamates, such as phenyl N-butyl carbamates, have been studied for their inhibitory effects on enzymes like butyrylcholinesterase. These studies are crucial for understanding the therapeutic potential of carbamates in treating conditions like Alzheimer's disease (Lin et al., 2005).
Environmental Monitoring
Research has also extended into environmental monitoring, where phenmedipham, a carbamate herbicide, has been studied for its metabolism and detection in urine, highlighting the relevance of carbamate derivatives in environmental and occupational health studies (Schettgen et al., 2001).
properties
IUPAC Name |
phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-9-10-14(12-16(13)20-11-5-8-17(20)21)19-18(22)23-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVNQNSJJASKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)
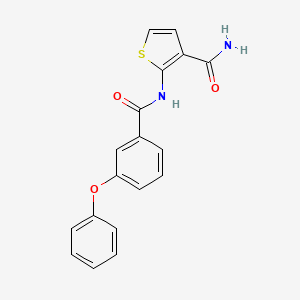
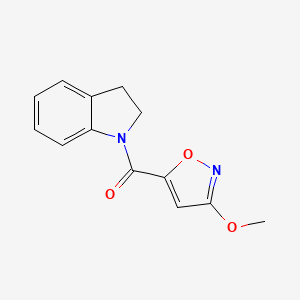
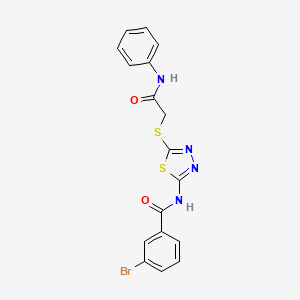

![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2668538.png)
![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668539.png)
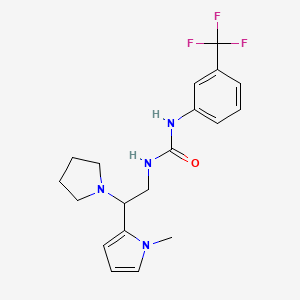
![7-Cyclohexyl-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2668541.png)
